
SB 328437
描述
SB 328437 是一种有效的、选择性的 C-C 基序趋化因子受体 3 (CCR3) 的非肽类拮抗剂。该化合物因其抑制各种趋化因子的结合和活性的能力而被广泛研究,这些趋化因子包括嗜酸性粒细胞趋化因子、嗜酸性粒细胞趋化因子-2 和单核细胞趋化蛋白 4 (MCP-4)。This compound 在调节免疫反应方面显示出巨大潜力,并已探索其在哮喘和癌症等疾病中的治疗应用 .
准备方法
合成路线和反应条件
SB 328437 可以通过多步合成过程合成,该过程涉及以下关键步骤:
核心结构的形成: 合成从核心结构的制备开始,该过程涉及 1-萘甲酸与 4-硝基苯胺反应生成 N-(1-萘甲酰基)-4-硝基苯胺。
酯化: 然后使用甲醇和合适的催化剂对核心结构进行酯化,得到甲酯衍生物。
纯化: 使用重结晶或色谱等技术对最终产物进行纯化,以获得高纯度。
工业生产方法
在工业环境中,this compound 的生产涉及对合成路线进行放大,并优化反应条件,以确保高产率和高纯度。该过程通常包括:
大规模酯化: 使用工业级甲醇和催化剂实现高效酯化。
纯化: 采用大规模色谱或结晶技术对化合物进行纯化。
质量控制: 实施严格的质量控制措施,包括高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱,以确保最终产品的稳定性和纯度.
化学反应分析
反应类型
SB 328437 经历各种化学反应,包括:
氧化: 在合适的条件下,this compound 中的硝基可以还原为氨基。
取代: 酯基可以进行亲核取代反应,生成不同的衍生物。
常用试剂和条件
氧化: 常用的试剂包括氢气和钯催化剂,用于还原硝基。
取代: 可以使用胺或醇等亲核试剂在碱性条件下取代酯基。
主要产物
还原: 硝基的还原生成 N-(1-萘甲酰基)-4-氨基苯基甲酯。
科学研究应用
Cancer Treatment
Recent studies have highlighted the role of SB 328437 in overcoming drug resistance in cancer therapies. For instance, it has been shown to reverse resistance to 5-fluorouracil (5-FU) in gastric cancer cells. The combination of this compound with 5-FU significantly enhanced the cytotoxic effects on resistant cancer cell lines, suggesting its potential as an adjunct therapy in chemotherapy .
Case Study: Gastric Cancer
- Objective: Evaluate this compound's effect on 5-FU resistance.
- Method: Cell viability assays were conducted using gastric cancer cell lines treated with varying concentrations of 5-FU alone and in combination with this compound.
- Results: The combination treatment resulted in a lower EC50 for 5-FU, indicating enhanced efficacy against resistant cells .
Eosinophilic Inflammation
This compound has been extensively studied for its effects on eosinophil migration and activation. In models of allergic inflammation, such as asthma and colitis, the compound has demonstrated significant reductions in eosinophil infiltration.
Case Study: Asthma Model
- Objective: Assess the impact of this compound on eosinophil accumulation.
- Method: Mice were treated with ovalbumin to induce asthma-like symptoms, followed by administration of this compound.
- Results: A marked decrease in eosinophil counts in bronchoalveolar lavage fluid was observed, indicating effective suppression of eosinophilic inflammation .
Neurological Protection
In studies involving photoreceptor cell death, this compound was shown to reduce light-induced apoptosis in retinal cells by inhibiting CCR3 signaling pathways. This suggests potential applications in neuroprotection against light-induced damage.
Case Study: Retinal Cell Protection
- Objective: Investigate the protective effects of this compound on photoreceptor cells.
- Method: Retinal cell lines were exposed to light stress and treated with this compound.
- Results: Treatment significantly reduced apoptosis rates compared to control groups .
Lung Inflammation Models
In models of LPS-induced lung injury and influenza infection, this compound effectively reduced neutrophil recruitment and associated tissue damage. This highlights its potential utility in managing acute respiratory conditions characterized by excessive neutrophil activation.
Case Study: LPS-Induced Lung Injury
- Objective: Determine the effect of this compound on neutrophil recruitment during lung inflammation.
- Method: Mice were administered LPS followed by treatment with this compound.
- Results: Significant reductions in neutrophil counts and tissue damage were noted compared to untreated controls .
Summary Table of Findings
Application Area | Study Focus | Key Findings |
---|---|---|
Cancer Treatment | Overcoming drug resistance | Enhanced efficacy of chemotherapy agents |
Eosinophilic Inflammation | Asthma model | Reduced eosinophil infiltration |
Neurological Protection | Retinal cell death | Decreased apoptosis rates |
Lung Inflammation | Neutrophil recruitment | Lowered tissue damage and inflammation |
作用机制
SB 328437 通过与 CCR3 受体变构位点结合来发挥作用,从而抑制内源性趋化因子(如嗜酸性粒细胞趋化因子、嗜酸性粒细胞趋化因子-2 和 MCP-4)的结合。这种抑制阻止了导致嗜酸性粒细胞迁移和活化的下游信号通路的激活。 该化合物对 CCR3 的高亲和力和选择性使其成为研究该受体在各种生理和病理过程中的作用的宝贵工具 .
相似化合物的比较
类似化合物
SB 297006: 另一种有效的、选择性的 CCR3 拮抗剂,具有类似的结合特性。
GW 766994: 一种 CCR3 拮抗剂,具有不同的化学结构,但具有类似的生物活性。
SB 328437 的独特性
This compound 的独特之处在于它对 CCR3 具有很高的选择性和效力,其 IC50 值为 4.5 nM。 这使其成为现有的最有效的 CCR3 拮抗剂之一,为研究和潜在的治疗应用提供了宝贵的工具 .
生物活性
SB 328437 is a selective antagonist of the CCR3 receptor, which plays a crucial role in mediating inflammatory responses and chemotaxis of eosinophils and other leukocytes. This compound has been investigated for its potential therapeutic applications in various inflammatory and cancer contexts. Below, we explore the biological activity of this compound through various studies, highlighting its mechanisms, effects on cellular behavior, and potential clinical implications.
This compound primarily functions by blocking the CCR3 receptor, which is known to be involved in the recruitment of eosinophils and neutrophils during inflammatory responses. The inhibition of this receptor can lead to reduced inflammation and tissue damage in various models of disease.
Key Findings:
- Neutrophil Recruitment : In models of lipopolysaccharide (LPS)-induced lung injury and influenza infection, this compound significantly reduced neutrophil recruitment to the alveolar space, suggesting a protective effect against acute lung injury by modulating inflammatory responses .
- Eosinophil Migration : Studies have shown that this compound impairs eosinophil migration in response to CCL11, a chemokine that promotes eosinophil recruitment, indicating its potential utility in treating conditions characterized by eosinophilia .
Table 1: Summary of Key Studies on this compound
Case Studies
-
LPS-Induced Lung Injury :
- In a study evaluating the effects of this compound on LPS-induced lung injury, researchers administered the antagonist intraperitoneally. Results showed a significant reduction in neutrophil counts in bronchoalveolar lavage fluid (BALF) compared to controls. Histological analysis revealed decreased tissue damage and inflammation markers, supporting the hypothesis that CCR3 blockade mitigates acute lung injury .
-
Eosinophilic Colitis :
- Another investigation focused on chronic colitis demonstrated that treatment with this compound led to decreased eosinophil counts in inflamed tissues. The study highlighted the compound's ability to reduce inflammatory cytokines and improve histopathological scores, suggesting its therapeutic potential for inflammatory bowel diseases .
-
Gastric Cancer :
- A recent study explored the use of this compound in sensitizing gastric cancer cells resistant to chemotherapy (5-FU). The combination treatment significantly decreased cell viability compared to controls, indicating that CCR3 antagonism may enhance the efficacy of existing chemotherapeutic agents .
属性
IUPAC Name |
methyl (2S)-2-(naphthalene-1-carbonylamino)-3-(4-nitrophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-28-21(25)19(13-14-9-11-16(12-10-14)23(26)27)22-20(24)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,22,24)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFGCGRAIBLAFY-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440571 | |
Record name | SB 328437 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247580-43-4 | |
Record name | SB 328437 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 247580-43-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is SB 328437 and what is its mechanism of action?
A1: this compound, also known as methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate, is a potent and selective antagonist of the C-C chemokine receptor type 3 (CCR3) [, ]. CCR3 is primarily expressed on eosinophils, basophils, and Th2 cells and plays a crucial role in allergic inflammation by mediating the chemotaxis of these cells towards chemokines like eotaxins (CCL11, CCL24, CCL26), RANTES (CCL5), and MCP-3 (CCL7) [, ]. This compound binds competitively to the allosteric site of CCR3, inducing a conformational change that hinders ligand recognition and blocks downstream signaling, ultimately inhibiting cell migration [, ].
Q2: What is the significance of CCR3 in diseases like asthma and what makes this compound a potential therapeutic target?
A2: CCR3 and its ligands are highly expressed in the airways of asthmatic patients and are implicated in the pathogenesis of asthma and other allergic diseases by driving eosinophil recruitment and activation [, ]. Studies have shown that pharmacological inhibition of CCR3 using antagonists like this compound can effectively reduce eosinophil infiltration into the lungs, alleviate airway inflammation, and improve lung function in animal models of asthma [, ]. These findings highlight the therapeutic potential of this compound in managing asthma and other eosinophil-mediated inflammatory diseases.
Q3: Besides asthma, what other therapeutic applications are being investigated for this compound?
A3: Research suggests that this compound might have therapeutic potential beyond asthma. For instance, studies have demonstrated that this compound can inhibit alkali-induced corneal neovascularization by reducing the expression of chemokines like MCP-1 and MCP-3, and consequently, the infiltration of macrophages []. Furthermore, this compound has been shown to reduce light-induced death of photoreceptor cells in vitro, suggesting a potential application in treating dry age-related macular degeneration []. It also shows promise in addressing gastric cancer by sensitizing drug-resistant cells to 5-fluorouracil [].
Q4: How does this compound affect eosinophil migration induced by estradiol in the uterus?
A4: Studies using ovariectomized mice models have demonstrated that this compound can significantly reduce estradiol-induced eosinophil migration to the uterus [, ]. This effect is likely mediated by blocking the CCR3 receptor, which is involved in the chemotaxis of eosinophils towards chemokines secreted in the uterine environment in response to estradiol. This finding suggests a potential role of this compound in modulating eosinophil activity in the female reproductive tract.
Q5: What are the limitations of using this compound in targeting eosinophil migration in humans?
A5: While promising in preclinical studies, the efficacy of this compound in completely blocking eosinophil migration in humans is limited. Research has indicated that although this compound effectively inhibits eosinophil migration induced by certain chemokines like CCL11 and CCL24, it fails to completely block the migration triggered by CCL26, particularly in asthmatic patients []. This suggests that CCL26 may utilize alternative signaling pathways independent of CCR3 to recruit eosinophils, highlighting the need for further investigations into the complex mechanisms of eosinophil migration in human diseases.
Q6: Are there any known Structure-Activity Relationships (SAR) for this compound and its analogs?
A6: While the provided abstracts don't delve into specific SAR studies for this compound, the development of this compound involved chemical optimization of an initial lead molecule, SK&F 45523, through a high-throughput screening process []. This suggests that modifications in the chemical structure of this compound could impact its potency, selectivity, and overall pharmacological profile. Further research exploring the SAR of this compound and its analogs would be crucial for designing more potent and selective CCR3 antagonists with improved therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。